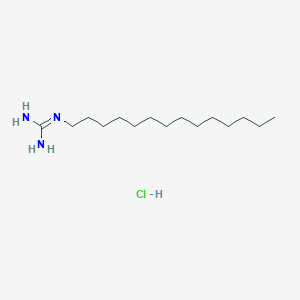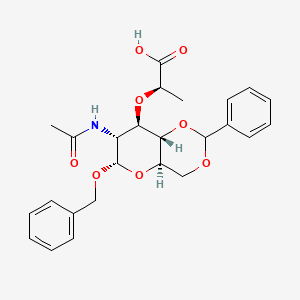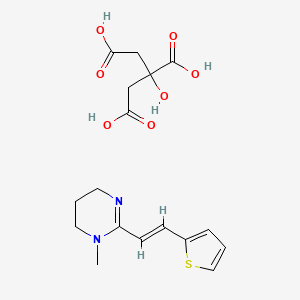
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl, also known as Bis(2-dimethylaminoethyl) Disulfide Dihydrochloride, is a chemical compound with the molecular formula C8H22Cl2N2S2 and a molecular weight of 281.31 g/mol . This compound is characterized by the presence of two dimethylaminoethyl groups connected by a disulfide bond, and it is typically found in the form of a white to almost white powder or crystals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl involves the reaction of N,N-dimethylethanolamine with sulfur dichloride (SCl2) under controlled conditions. The reaction proceeds as follows:
Step 1: N,N-dimethylethanolamine is reacted with sulfur dichloride to form an intermediate compound.
Step 2: The intermediate compound undergoes further reaction to form the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of temperature, pressure, and reaction time to ensure consistent product quality .
化学反応の分析
Types of Reactions
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines.
科学的研究の応用
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl involves the cleavage and formation of disulfide bonds. This compound can act as a reducing agent, breaking disulfide bonds in proteins and other molecules, or as an oxidizing agent, forming new disulfide bonds. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are critical in maintaining the redox balance in biological systems .
類似化合物との比較
Similar Compounds
2,2’-Dithiobis(N,N-dimethylethanamine): Similar structure but without the hydrochloride component.
Bis(2-dimethylaminoethyl) Disulfide: Similar disulfide linkage but different substituents.
Uniqueness
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl is unique due to its specific combination of dimethylaminoethyl groups and disulfide bond, which imparts distinct chemical reactivity and biological activity. This compound’s ability to participate in both oxidation and reduction reactions makes it versatile for various applications in research and industry.
特性
CAS番号 |
17339-60-9 |
|---|---|
分子式 |
C8H21ClN2S2 |
分子量 |
244.84874 |
同義語 |
2,2-Dithio bis(N,N-Dimethyl) Ethaneamine Hcl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)

